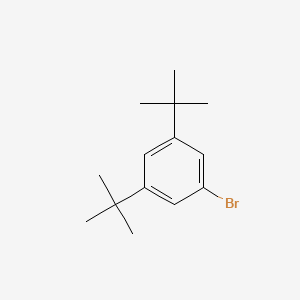

1-Bromo-3,5-di-tert-butylbenzene

Description

The exact mass of the compound 1-Bromo-3,5-di-tert-butylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3,5-di-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-di-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOWTUULDKULFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347326 | |

| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22385-77-9 | |

| Record name | 1-Bromo-3,5-bis(1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22385-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022385779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-di-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of the synthetic organic compound 1-Bromo-3,5-di-tert-butylbenzene. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries who utilize this compound as a key building block in complex molecular synthesis.

Core Physical and Chemical Data

1-Bromo-3,5-di-tert-butylbenzene is a halogenated aromatic hydrocarbon. Its sterically hindered nature, due to the two tertiary butyl groups, imparts specific solubility and reactivity characteristics that are valuable in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁Br | [1][2] |

| Molecular Weight | 269.22 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or solid. | [3][4] |

| Melting Point | 61-68 °C (lit.) | [1][4] |

| 78-82 °C | [3] | |

| Boiling Point | 152-156 °C at 26 Torr | [1] |

| 285-290 °C (decomposes) | [3] | |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [1] |

| ~1.25 g/cm³ | [3] | |

| Solubility | Insoluble in water.[3][5] Soluble in organic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethanol.[3] | |

| CAS Number | 22385-77-9 | [1][2][3] |

Note on Data Discrepancies: The observed variations in reported melting points and densities can be attributed to differences in the purity of the samples and the experimental conditions under which the measurements were taken. The boiling point reported at reduced pressure (Torr) is a common practice for high boiling point compounds to prevent decomposition.

Experimental Protocols

The following are standard methodologies for the determination of the key physical properties of 1-Bromo-3,5-di-tert-butylbenzene.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, crystalline 1-Bromo-3,5-di-tert-butylbenzene is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

Boiling Point Determination

Due to the relatively high boiling point of 1-Bromo-3,5-di-tert-butylbenzene and its potential for decomposition at atmospheric pressure, vacuum distillation is the preferred method for determining its boiling point.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask, is assembled. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: The 1-Bromo-3,5-di-tert-butylbenzene is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 26 Torr).

-

Heating: The flask is gently heated.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Density Determination

The density of a solid can be determined using various techniques. The displacement method is a common and straightforward approach.

Methodology: Gas Pycnometry

-

Instrument Calibration: A gas pycnometer is calibrated using a standard sphere of known volume.

-

Sample Weighing: A precise mass of 1-Bromo-3,5-di-tert-butylbenzene is weighed and placed in the sample chamber of the pycnometer.

-

Volume Measurement: The instrument uses an inert gas, such as helium, to measure the volume of the sample by applying Archimedes' principle of fluid displacement in a gaseous medium. The gas is introduced into a reference chamber and then expanded into the sample chamber. The pressure difference is used to calculate the volume of the solid.

-

Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.

Methodology: Visual Solubility Test

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, tetrahydrofuran) is selected.

-

Sample Preparation: A small, measured amount of 1-Bromo-3,5-di-tert-butylbenzene (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated (e.g., by vortexing) and visually inspected for dissolution. The solubility is typically reported in qualitative terms (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed after preparing saturated solutions.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a synthetic compound like 1-Bromo-3,5-di-tert-butylbenzene.

Caption: Workflow for the Determination and Reporting of Physical Properties.

References

1-Bromo-3,5-di-tert-butylbenzene CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-di-tert-butylbenzene is a sterically hindered organobromine compound that serves as a valuable building block in organic synthesis. Its bulky tert-butyl groups provide unique solubility and reactivity characteristics, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, complete with experimental protocols and spectroscopic data.

Chemical Properties and Data

CAS Number: 22385-77-9[1][2][3]

Molecular Weight: 269.22 g/mol [1][2][4]

| Property | Value | Reference |

| Molecular Formula | C14H21Br | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 62-66 °C | [2] |

| Boiling Point | 152-156 °C at 26 Torr | |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and chloroform. | |

| SMILES | CC(C)(C)c1cc(Br)cc(c1)C(C)(C)C | [4] |

| InChI | InChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 7.33 (s, 1H), 7.15 (d, J=1.8 Hz, 2H), 1.32 (s, 18H) |

| ¹³C NMR | CDCl₃ | 151.9, 129.5, 122.9, 121.5, 34.9, 31.3 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1-Bromo-3,5-di-tert-butylbenzene shows a characteristic isotopic pattern for a bromine-containing compound.

| m/z | Relative Intensity (%) | Assignment |

| 270 | 19.78 | [M+2]⁺ |

| 268 | 21.06 | [M]⁺ |

| 255 | 97.53 | [M-CH₃+2]⁺ |

| 253 | 99.99 | [M-CH₃]⁺ |

| 57 | 95.31 | [C(CH₃)₃]⁺ |

| Data sourced from PubChem CID 620136.[4] |

Synthesis

1-Bromo-3,5-di-tert-butylbenzene is typically synthesized via the electrophilic bromination of 1,3,5-tri-tert-butylbenzene (B73737). The steric hindrance of the tert-butyl groups directs the bromination to the less hindered position.

Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene[2][5]

Materials:

-

1,3,5-Tri-tert-butylbenzene

-

Bromine

-

Iron powder (catalyst)

-

Carbon tetrachloride (solvent)

-

10% Sodium hydroxide (B78521) solution

-

Magnesium sulfate (B86663)

-

Hexane (B92381) or petroleum ether (for recrystallization)

Procedure:

-

Dissolve 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add iron powder (2.5 g, 0.045 mol) followed by the dropwise addition of bromine (13.4 g, 4.3 mL, 0.084 mol).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Pour the reaction mixture into cold water (ca. 40 mL) and separate the organic layer.

-

Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by distillation (152-156 °C at 26 mmHg) or recrystallization from hexane or petroleum ether to yield white crystals.

Caption: Synthesis of 1-Bromo-3,5-di-tert-butylbenzene.

Key Reactions

Due to the presence of the bromine atom, 1-Bromo-3,5-di-tert-butylbenzene is a versatile substrate for various cross-coupling and organometallic reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between 1-Bromo-3,5-di-tert-butylbenzene and various organoboron compounds.

General Experimental Protocol:

-

In a flame-dried Schlenk flask, combine 1-Bromo-3,5-di-tert-butylbenzene (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a suitable phosphine (B1218219) ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).

-

Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Caption: Suzuki-Miyaura Coupling Reaction Pathway.

Grignard Reagent Formation and Subsequent Reactions

1-Bromo-3,5-di-tert-butylbenzene can be converted into its corresponding Grignard reagent, which is a potent nucleophile for reacting with various electrophiles, such as carbonyl compounds.

General Experimental Protocol for Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can be used as an activator.

-

Add a solution of 1-Bromo-3,5-di-tert-butylbenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings.

-

Maintain a gentle reflux to sustain the reaction.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish solution is the Grignard reagent.

General Experimental Protocol for Reaction with a Carbonyl Compound:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of the carbonyl compound (e.g., an aldehyde or ketone) in anhydrous ether or THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.

References

Synthesis of 1-Bromo-3,5-di-tert-butylbenzene from 1,3,5-tri-tert-butylbenzene.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-Bromo-3,5-di-tert-butylbenzene from 1,3,5-tri-tert-butylbenzene (B73737). The synthesis involves an electrophilic aromatic substitution reaction where one of the tert-butyl groups of 1,3,5-tri-tert-butylbenzene is replaced by a bromine atom, a process known as bromo-de-tert-butylation.[1] This transformation is a notable example of ipso-substitution, where an incoming electrophile displaces a substituent already present on the aromatic ring.[2] Careful control of reaction conditions is crucial to favor the desired mono-brominated product and minimize the formation of di-bromo substituted byproducts and the presence of unreacted starting material.[3]

Reaction and Mechanism

The core reaction is the bromination of 1,3,5-tri-tert-butylbenzene. In the presence of a Lewis acid catalyst such as iron powder, bromine is polarized, creating a potent electrophile (Br

+Experimental Protocol

The following protocol is based on a well-established procedure for the synthesis of 1-Bromo-3,5-di-tert-butylbenzene.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3,5-Tri-tert-butylbenzene | 246.47 | 10.25 g | 0.042 |

| Bromine | 159.81 | 13.4 g (4.3 mL) | 0.084 |

| Iron Powder | 55.85 | 2.5 g | 0.045 |

| Carbon Tetrachloride | 153.82 | 20 mL | - |

| 10% Sodium Hydroxide (B78521) Solution | - | As needed | - |

| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |

| Petrol (or Hexane) | - | As needed | - |

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10.25 g (0.042 mol) of 1,3,5-tri-tert-butylbenzene in 20 mL of carbon tetrachloride.

-

Addition of Reagents: To the cooled solution (0°C), add 2.5 g (0.045 mol) of iron powder followed by the slow addition of 13.4 g (4.3 mL, 0.084 mol) of bromine.

-

Reaction: Stir the resulting solution at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight with similar outcomes.[3]

-

Work-up:

-

Pour the reaction mixture into approximately 40 mL of cold water.

-

Separate the organic layer.

-

Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until the organic phase is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

The crude product can be purified by Kugelrohr distillation, collecting the fraction boiling at 152-156°C at 26 mmHg.[3]

-

Alternatively, recrystallization from petrol or hexane (B92381) can be performed to yield white crystals.[3] Direct recrystallization without prior distillation may lead to reduced yields.[3]

-

Yield and Product Characterization:

| Parameter | Value |

| Yield | 75% (after recrystallization)[3] |

| Appearance | White crystals[3] |

| ¹H NMR (293 K, CDCl₃) | δ 7.33 (s, 3H, aromatic protons), 1.30 (s, 18H, tBu)[3] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-Bromo-3,5-di-tert-butylbenzene.

Caption: Experimental workflow for the synthesis of 1-Bromo-3,5-di-tert-butylbenzene.

Critical Parameters and Considerations

-

Stoichiometry of Bromine: The use of two equivalents of bromine is essential. A lower amount will result in incomplete reaction and contamination of the product with unreacted 1,3,5-tri-tert-butylbenzene, which is very difficult to separate.[3]

-

Reaction Temperature: Maintaining the reaction temperature at 0°C is crucial for safety and to minimize the formation of by-products, such as the di-bromo substituted compound.[3] Although a small amount (around 3% or more) of the di-bromo product is often unavoidable.[3]

-

Reaction Time: A minimum reaction time of 4 hours is recommended to ensure the reaction proceeds to completion.[3]

-

Purification Strategy: While distillation provides a purer product, direct recrystallization of the crude material is possible, though it may result in a lower overall yield.[3]

This synthesis provides a reliable method for accessing 1-Bromo-3,5-di-tert-butylbenzene, a valuable intermediate in various fields of chemical research and development.[2][4]

References

- 1. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Buy 1-Bromo-3,5-di-tert-butylbenzene (EVT-316013) | 22385-77-9 [evitachem.com]

- 3. cssp.chemspider.com [cssp.chemspider.com]

- 4. tandfonline.com [tandfonline.com]

Solubility of 1-Bromo-3,5-di-tert-butylbenzene in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3,5-di-tert-butylbenzene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines detailed experimental protocols for determining precise solubility values in a laboratory setting.

Core Concepts of Solubility

The solubility of a compound is governed by the principle "like dissolves like," which implies that substances with similar polarities tend to be soluble in one another. 1-Bromo-3,5-di-tert-butylbenzene is a substituted aromatic halide. The benzene (B151609) ring and the two tert-butyl groups contribute to its nonpolar, lipophilic character. The bromine atom introduces some polarity, but the overall nature of the molecule is predominantly nonpolar. Consequently, it is expected to be more soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. Aryl halides are generally insoluble in water but soluble in organic compounds.[1]

Qualitative Solubility Data

While precise quantitative data is scarce, the available information indicates that 1-Bromo-3,5-di-tert-butylbenzene is soluble in a range of common organic solvents. A very low solubility in water has been reported as 35μg/L at 25℃. One source states that it is soluble in tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethanol.[2] Based on its chemical structure and general solubility principles for aryl halides, a qualitative solubility profile can be summarized as follows:

| Solvent Name | Chemical Formula | Polarity | Expected Solubility |

| Hexane | C₆H₁₄ | Nonpolar | High |

| Toluene | C₇H₈ | Nonpolar | High |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | High[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | High[2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Medium to High |

| Acetone | C₃H₆O | Polar Aprotic | Medium |

| Ethanol | C₂H₅OH | Polar Protic | Medium to Low[2] |

| Methanol | CH₃OH | Polar Protic | Low |

| Water | H₂O | Polar Protic | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a solid organic compound like 1-Bromo-3,5-di-tert-butylbenzene in various organic solvents.

Objective: To determine the concentration of a saturated solution of 1-Bromo-3,5-di-tert-butylbenzene in a given solvent at a specific temperature.

Materials:

-

1-Bromo-3,5-di-tert-butylbenzene (solid)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, etc.)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 1-Bromo-3,5-di-tert-butylbenzene to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that some undissolved material remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of 1-Bromo-3,5-di-tert-butylbenzene.

-

Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

This experimental procedure can be represented by the following workflow:

Logical Framework for Solubility Prediction

The decision-making process for predicting the solubility of an organic compound can be visualized as a logical flow. This involves assessing the polarity of the solute and the solvent to make an informed estimation based on the "like dissolves like" principle.

References

Understanding the steric hindrance effects of 1-Bromo-3,5-di-tert-butylbenzene.

An In-depth Technical Guide to the Steric Hindrance Effects of 1-Bromo-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the two bulky tert-butyl groups in 1-bromo-3,5-di-tert-butylbenzene. Understanding these effects is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways in pharmaceutical and materials science research.

Introduction: The Archetype of Steric Encumbrance

1-Bromo-3,5-di-tert-butylbenzene is a substituted aromatic hydrocarbon where the bulky tert-butyl groups at the meta-positions to the bromine atom create significant steric congestion. This steric hindrance is not merely a passive feature but an active influencer of the molecule's chemical behavior, dictating its reactivity in a variety of organic transformations. The spatial arrangement of the tert-butyl groups effectively shields the reactive center, leading to decreased reaction rates and influencing selectivity in comparison to less substituted bromobenzenes.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1-bromo-3,5-di-tert-butylbenzene is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₂₁Br[1] |

| Molecular Weight | 269.22 g/mol [1] |

| CAS Number | 22385-77-9[1] |

| Appearance | Solid[2][3] |

| Melting Point | 62-66 °C[2][3] |

| IUPAC Name | 1-bromo-3,5-di-tert-butylbenzene[1] |

Steric Hindrance Effects on Reactivity

The steric bulk of the two tert-butyl groups in 1-bromo-3,5-di-tert-butylbenzene profoundly impacts its reactivity in key synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, its efficiency can be significantly diminished by steric hindrance on the aryl halide substrate. The bulky tert-butyl groups in 1-bromo-3,5-di-tert-butylbenzene impede the approach of the bulky palladium catalyst to the carbon-bromine bond, which is a critical step in the catalytic cycle. This steric clash raises the activation energy of the oxidative addition step, leading to slower reaction rates and often lower yields compared to less hindered analogues.

The following diagram illustrates the steric hindrance in the oxidative addition step of the Suzuki-Miyaura coupling.

Caption: Steric hindrance impacting the oxidative addition step.

The following table provides a representative comparison of hypothetical yields for the Suzuki-Miyaura coupling of different bromobenzene (B47551) derivatives, illustrating the impact of increasing steric hindrance.

| Aryl Bromide | Steric Hindrance | Representative Yield (%) |

| Bromobenzene | Low | > 90 |

| 1-Bromo-3-tert-butylbenzene | Moderate | 60 - 80 |

| 1-Bromo-3,5-di-tert-butylbenzene | High | < 40 |

Note: These yields are illustrative and based on general trends observed for sterically hindered substrates in Suzuki-Miyaura reactions.[4]

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. While 1-bromo-3,5-di-tert-butylbenzene can form a Grignard reagent, the reaction rate is expected to be slower compared to less sterically hindered aryl bromides. The bulky tert-butyl groups can impede the interaction of the carbon-bromine bond with the magnesium surface.

The logical relationship for Grignard reagent formation is depicted below.

Caption: Influence of steric hindrance on Grignard reagent formation.

Experimental Protocols

The following are adapted experimental protocols for key reactions involving 1-bromo-3,5-di-tert-butylbenzene. Due to the anticipated lower reactivity, longer reaction times and potentially higher catalyst loadings or more forcing conditions may be necessary compared to standard protocols.

Adapted Protocol for Suzuki-Miyaura Coupling

Reaction: 1-Bromo-3,5-di-tert-butylbenzene + Arylboronic acid → 3,5-di-tert-butyl-biphenyl derivative

Materials:

-

1-Bromo-3,5-di-tert-butylbenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (4 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

-

Toluene (B28343) (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 1-bromo-3,5-di-tert-butylbenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Expect longer reaction times (24-48 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

The experimental workflow is visualized in the following diagram.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Adapted Protocol for Grignard Reagent Formation

Reaction: 1-Bromo-3,5-di-tert-butylbenzene + Mg → 3,5-di-tert-butylphenylmagnesium bromide

Materials:

-

1-Bromo-3,5-di-tert-butylbenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

Procedure:

-

Ensure all glassware is rigorously oven-dried and assembled under an inert atmosphere.

-

Place the magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve 1-bromo-3,5-di-tert-butylbenzene in anhydrous ether/THF and add a small portion to the magnesium turnings.

-

If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask.

-

Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux for an additional 2-4 hours to ensure complete reaction.

-

The resulting Grignard reagent is typically used immediately in the next synthetic step.

Conclusion

The steric hindrance in 1-bromo-3,5-di-tert-butylbenzene is a defining characteristic that significantly influences its chemical reactivity. The two meta-disposed tert-butyl groups effectively shield the carbon-bromine bond, leading to reduced reaction rates in transformations such as Suzuki-Miyaura coupling and Grignard reagent formation. While this can present synthetic challenges, it can also be exploited to control selectivity in certain reactions. For researchers and drug development professionals, a thorough understanding of these steric effects is paramount for the successful application of this and similarly encumbered building blocks in the synthesis of complex molecular architectures. The provided protocols and conceptual diagrams serve as a guide for navigating the synthetic utility of this sterically demanding aryl halide.

References

An In-depth Technical Guide to the NMR Spectral Data and Interpretation of 1-Bromo-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-3,5-di-tert-butylbenzene. Due to the symmetrical nature of the molecule, its ¹H and ¹³C NMR spectra are relatively simple and highly informative for structural confirmation. This document outlines the predicted spectral data, offers a comprehensive interpretation, and provides a standardized experimental protocol for acquiring such data.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-Bromo-3,5-di-tert-butylbenzene is characterized by two distinct signals corresponding to the aromatic protons and the protons of the tert-butyl groups.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-2, H-6) | 7.2 - 7.4 | Doublet (d) or Triplet (t) | 2H |

| Aromatic H (H-4) | 7.0 - 7.2 | Triplet (t) or Singlet (s) | 1H |

| tert-Butyl H | 1.3 - 1.4 | Singlet (s) | 18H |

*The multiplicity of the aromatic protons can vary depending on the resolution and the magnitude of the long-range coupling constants. Due to the meta-positioning, the coupling between H-2/H-6 and H-4 will be small (⁴JHH ≈ 2-3 Hz). Depending on the spectrometer's resolution, these may appear as sharp singlets or finely split multiplets.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, reflecting the symmetry of the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br (C-1) | 120 - 125 |

| C-H (C-2, C-6) | 125 - 130 |

| C-H (C-4) | 120 - 125 |

| C-tert-butyl (C-3, C-5) | 150 - 155 |

| Quaternary C (tert-butyl) | 34 - 36 |

| Methyl C (tert-butyl) | 30 - 32 |

Spectral Interpretation

The ¹H NMR spectrum's simplicity is a direct result of the molecule's C₂ᵥ symmetry. The two tert-butyl groups are chemically equivalent, giving rise to a single, strong singlet integrating to 18 protons. The aromatic region displays signals for three protons. The two protons ortho to the bromine (H-2 and H-6) are equivalent and are expected to appear as one signal, while the proton para to the bromine (H-4) will be a separate signal.

In the ¹³C NMR spectrum, the number of signals confirms the molecular symmetry. The carbon atom attached to the bromine (C-1) is expected in the region typical for halogenated aromatic carbons. The two sets of aromatic CH carbons (C-2/C-6 and C-4) will have distinct chemical shifts. The quaternary carbons of the benzene (B151609) ring to which the tert-butyl groups are attached (C-3/C-5) will be significantly downfield due to the deshielding effect of the alkyl substituents. The quaternary and methyl carbons of the two equivalent tert-butyl groups will each produce a single signal in their characteristic aliphatic regions.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Bromo-3,5-di-tert-butylbenzene.

1. Sample Preparation:

-

Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent signal (CDCl₃: δн ≈ 7.26 ppm; δс ≈ 77.16 ppm).

-

Procedure:

-

Weigh the desired amount of 1-Bromo-3,5-di-tert-butylbenzene and transfer it to a clean, dry NMR tube.

-

Add the deuterated solvent containing the internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons).

-

Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualizing Molecular Structure and NMR Signals

The following diagrams illustrate the structure of 1-Bromo-3,5-di-tert-butylbenzene and the logical relationship of its NMR signals.

Caption: Molecular structure and predicted ¹H and ¹³C NMR signal regions.

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Spectroscopic Profile of 1-Bromo-3,5-di-tert-butylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key infrared (IR) and Raman spectroscopic features of 1-Bromo-3,5-di-tert-butylbenzene. The information presented herein is crucial for the characterization and quality control of this important chemical intermediate in research and development settings, particularly in the pharmaceutical and materials science industries. The data is compiled from spectroscopic databases and interpreted based on established principles of vibrational spectroscopy for substituted aromatic compounds.

Overview of Spectroscopic Techniques

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational transitions, resulting in an IR absorption spectrum. In Raman spectroscopy, a sample is irradiated with a high-intensity monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.

Due to different selection rules, IR and Raman spectroscopy provide complementary information. A vibrational mode is IR active if it results in a change in the molecular dipole moment. A mode is Raman active if there is a change in the polarizability of the molecule. For centrosymmetric molecules, there is no overlap between IR and Raman active modes (the rule of mutual exclusion). Although 1-Bromo-3,5-di-tert-butylbenzene is not centrosymmetric, the two techniques still provide complementary insights into its vibrational structure.

Key Spectroscopic Features of 1-Bromo-3,5-di-tert-butylbenzene

The following tables summarize the principal vibrational modes observed in the IR and Raman spectra of 1-Bromo-3,5-di-tert-butylbenzene. The assignments are based on characteristic group frequencies for substituted benzenes and alkyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions arising from the aromatic ring, the tert-butyl groups, and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3050 | Weak - Medium | Aromatic C-H stretching |

| ~2965 | Strong | Asymmetric C-H stretching in CH₃ of tert-butyl |

| ~2870 | Medium | Symmetric C-H stretching in CH₃ of tert-butyl |

| ~1580 | Medium | C=C stretching in the aromatic ring |

| ~1460 | Strong | Asymmetric C-H bending in CH₃ of tert-butyl |

| ~1365 | Strong | Symmetric C-H bending in CH₃ of tert-butyl (umbrella mode) |

| ~1250 | Medium | C-C skeletal vibration of tert-butyl group |

| ~870 | Strong | C-H out-of-plane bending (isolated H) |

| ~680 | Medium - Strong | C-Br stretching |

Raman Spectroscopy

The Raman spectrum provides complementary information, particularly for the symmetric vibrations of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3050 | Medium | Aromatic C-H stretching |

| ~2965 | Strong | Asymmetric C-H stretching in CH₃ of tert-butyl |

| ~2870 | Medium | Symmetric C-H stretching in CH₃ of tert-butyl |

| ~1580 | Weak | C=C stretching in the aromatic ring |

| ~1000 | Strong | Ring breathing mode (trigonal) of the 1,3,5-substituted ring |

| ~730 | Strong | C-C skeletal stretching of tert-butyl groups |

| ~680 | Medium | C-Br stretching |

| ~560 | Medium | Ring deformation |

Experimental Protocols

The following are detailed methodologies for acquiring the IR and Raman spectra of 1-Bromo-3,5-di-tert-butylbenzene.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: A small amount of solid 1-Bromo-3,5-di-tert-butylbenzene is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The solid sample is then placed on the crystal, and firm, even pressure is applied using a built-in press to ensure good contact.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in absorbance units, automatically corrected for the background by the instrument software.

-

Fourier Transform (FT)-Raman Spectroscopy

FT-Raman spectroscopy is often preferred for fluorescent samples, as the near-infrared laser minimizes fluorescence interference.

-

Instrument: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[1]

-

Laser Source: A near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm.[1]

-

Sample Preparation: A small amount of the solid 1-Bromo-3,5-di-tert-butylbenzene is placed in a sample holder, such as an aluminum cup or a glass capillary tube.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected at a 180° angle (back-scattering geometry).

-

The collected light is passed through a filter to remove the intense Rayleigh scattering.

-

The remaining Raman scattered light is directed into an interferometer and then to a detector.

-

The final spectrum is the result of co-adding multiple scans to improve the signal-to-noise ratio.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-Bromo-3,5-di-tert-butylbenzene, from sample handling to final data interpretation.

References

The Synthetic Versatility of 1-Bromo-3,5-di-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-di-tert-butylbenzene is a sterically hindered aryl halide that serves as a versatile and valuable building block in modern organic synthesis. The presence of two bulky tert-butyl groups flanking a bromine atom imparts unique reactivity and selectivity, making it an attractive precursor for the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates, bulky ligands for catalysis, and advanced materials. This technical guide provides an in-depth exploration of the key applications of 1-Bromo-3,5-di-tert-butylbenzene, complete with experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their synthetic endeavors.

The strategic placement of the tert-butyl groups creates significant steric hindrance around the aromatic core. This steric shielding influences the regioselectivity of reactions, stabilizes reactive intermediates, and allows for the construction of molecules with specific three-dimensional architectures. The bromine atom provides a reactive handle for a variety of powerful bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation.

Key Synthetic Applications

The synthetic utility of 1-Bromo-3,5-di-tert-butylbenzene is vast, with its application spanning several key areas of organic chemistry. The following sections will delve into the most prominent of these applications, providing both the conceptual framework and practical details for their implementation in a laboratory setting.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. 1-Bromo-3,5-di-tert-butylbenzene is an excellent substrate for this reaction, enabling the synthesis of sterically hindered arylamines. These products are valuable intermediates in medicinal chemistry and materials science.

A mechanochemical approach to the Buchwald-Hartwig amination of 1-Bromo-3,5-di-tert-butylbenzene has been developed, offering a solvent-free and efficient alternative to traditional solution-phase methods.[1]

Quantitative Data for Mechanochemical Buchwald-Hartwig Amination [1]

| Ligand | Yield (%) |

| BrettPhos | 95 |

| XPhos | 90 |

| tBuXPhos | 95 |

| rac-BINAP | 65 |

| Ad₃P | 81 |

| tBu₃P·HBF₄ | 75 |

Experimental Protocol: Mechanochemical Buchwald-Hartwig Amination [1]

In a stainless-steel ball-milling jar (5 mL) containing a stainless-steel ball (10 mm diameter), 9-fluoren-2-amine (0.4 mmol), 1-bromo-3,5-di-tert-butylbenzene (0.4 mmol), Pd(OAc)₂ (0.01 mmol), BrettPhos (0.016 mmol), Cs₂CO₃ (0.6 mmol), and 1,5-cyclooctadiene (B75094) (1,5-cod; 0.05 µL/mg) are added. The jar is sealed and the mixture is milled in a Retsch MM400 mixer mill. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the product is isolated by extraction and purified by column chromatography.

Logical Workflow for Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination.

Grignard Reaction

The formation of a Grignard reagent from 1-Bromo-3,5-di-tert-butylbenzene opens up a plethora of synthetic possibilities. The resulting (3,5-di-tert-butylphenyl)magnesium bromide is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

A notable application is the synthesis of 3,5-di-tert-butylphenol (B75145), a valuable antioxidant and synthetic intermediate. This transformation proceeds via the formation of the Grignard reagent, followed by reaction with a borate (B1201080) ester and subsequent oxidation.[2]

Quantitative Data for Grignard-based Synthesis of 3,5-di-tert-butylphenol [2]

| Step | Reagents | Product | Yield (%) |

| 1. Grignard Formation | Mg, I₂ (cat.), THF | (3,5-di-tert-butylphenyl)magnesium bromide | Not isolated |

| 2. Borylation | Trimethyl borate, THF | 3,5-di-tert-butylphenylboronic acid | Not isolated |

| 3. Oxidation | Oxone, Acetone/H₂O | 3,5-di-tert-butylphenol | 90 (crude), 80 (recrystallized) |

Experimental Protocol: Synthesis of 3,5-di-tert-butylphenol via Grignard Reaction [2]

Step 1: Grignard Reagent Formation In a round-bottom flask under a nitrogen atmosphere, combine 1-bromo-3,5-di-tert-butylbenzene (1 equivalent) and magnesium turnings (1.5 equivalents) with a crystal of iodine in dry, degassed THF. Stir the mixture at room temperature until the Grignard reagent formation is initiated, as indicated by a color change and gentle reflux.

Step 2: Borylation In a separate flask, dissolve trimethyl borate (2 equivalents) in THF and cool to 0°C. Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Oxidation Cool the reaction mixture to 0°C and quench with 1 M HCl. Extract the aqueous layer with ethyl acetate (B1210297) and dry the combined organic layers. The crude boronic acid is then dissolved in acetone, and an aqueous solution of Oxone (2 equivalents) is added dropwise. After stirring, the reaction is quenched with saturated aqueous NaHSO₃. The product is then extracted and purified by column chromatography or recrystallization.

Experimental Workflow for Grignard Reaction and Subsequent Functionalization

Caption: General workflow for Grignard reagent formation and reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a C-C bond. 1-Bromo-3,5-di-tert-butylbenzene can be effectively coupled with various boronic acids or their esters to generate sterically encumbered biaryl compounds. These structures are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and as ligands in catalysis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a flask, 1-bromo-3,5-di-tert-butylbenzene (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv) are combined in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction and the product is purified by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction provides a powerful method for the synthesis of arylalkynes. Using 1-Bromo-3,5-di-tert-butylbenzene, sterically hindered diarylalkynes can be prepared, which are of interest in materials science and as precursors to more complex molecular architectures.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of 1-bromo-3,5-di-tert-butylbenzene (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added. A base, typically an amine such as triethylamine (B128534) or diisopropylamine, is used as the solvent or co-solvent. The reaction is stirred at room temperature or heated under an inert atmosphere until completion. The reaction mixture is then worked up, and the product is purified by chromatography.

Schematic of the Sonogashira Coupling Reaction

Caption: General representation of the Sonogashira coupling reaction.

Lithiation and Trapping with Electrophiles

Lithium-halogen exchange of 1-Bromo-3,5-di-tert-butylbenzene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, provides a rapid and efficient route to the corresponding aryllithium species. This highly reactive intermediate can be trapped with a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring.

Experimental Protocol: General Procedure for Lithiation and Trapping

To a solution of 1-bromo-3,5-di-tert-butylbenzene (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere, a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) is added dropwise. The reaction is stirred at low temperature for a short period to ensure complete lithium-halogen exchange. The desired electrophile (e.g., DMF, an aldehyde, a ketone, or CO₂) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted and purified.

Workflow for Lithiation and Electrophilic Trapping

Caption: General workflow for the lithiation and subsequent electrophilic trapping.

Conclusion

1-Bromo-3,5-di-tert-butylbenzene stands out as a cornerstone building block in organic synthesis, offering a gateway to a diverse range of sterically demanding molecules. Its utility in key transformations such as Buchwald-Hartwig amination, Grignard reactions, Suzuki-Miyaura and Sonogashira couplings, and lithiation reactions underscores its importance in both academic research and industrial applications, particularly in the realms of drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this versatile reagent in the synthesis of novel and complex molecular architectures.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 1-Bromo-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage recommendations for 1-Bromo-3,5-di-tert-butylbenzene (CAS No. 22385-77-9). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

1-Bromo-3,5-di-tert-butylbenzene is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁Br | [1][2] |

| Molecular Weight | 269.22 g/mol | [1][2] |

| CAS Number | 22385-77-9 | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 62-66 °C (lit.) | |

| Boiling Point | 285-290°C (decomposes) | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents such as THF, DCM, and ethanol. | [1] |

| Density | ~1.25 g/cm³ | [1] |

Hazard Identification and Toxicology

The hazard classification for 1-Bromo-3,5-di-tert-butylbenzene varies across different suppliers and databases. It is crucial to consult the specific Safety Data Sheet (SDS) provided with the product. However, aggregated data suggests the potential for the following hazards.

GHS Hazard Statements: According to aggregated data from multiple sources, this chemical may:

-

Be harmful if swallowed (H302).[2]

-

Cause skin irritation (H315).[2]

-

Cause serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

It is important to note that some reports indicate the chemical does not meet GHS hazard criteria.[2]

Toxicological Data: Detailed toxicological properties of 1-Bromo-3,5-di-tert-butylbenzene have not been thoroughly investigated.[3] No quantitative data such as LD50 or LC50 values are readily available in the public domain. Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown toxicological profiles.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key stages of handling, from receipt of the chemical to its final disposal.

Caption: Logical workflow for the safe handling of 1-Bromo-3,5-di-tert-butylbenzene.

Recommended Handling Practices:

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and remove them carefully to avoid skin contamination.[5]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[5]

-

-

Hygiene Measures: Avoid ingestion and inhalation.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling and before breaks.[5] Contaminated clothing should be removed and washed before reuse.[5]

-

Spill Procedures: In case of a spill, avoid dust formation.[4] Sweep up the solid material and place it into a suitable, labeled container for disposal.[5] Ensure the cleanup area is well-ventilated.

Storage Recommendations

Proper storage is vital to maintain the chemical's stability and prevent accidents.

| Storage Condition | Recommendation | Source(s) |

| Temperature | Store at room temperature or between 2-8°C. | [1] |

| Atmosphere | Keep in a dry, well-ventilated place. | [5] |

| Container | Keep the container tightly sealed. | [5] |

| Incompatibilities | Store away from strong oxidizing agents. | [4] |

| Storage Class | Combustible Solids (Class 11). |

Experimental Protocol Example: Synthesis

The following is an example of a synthetic procedure that uses a related starting material to produce 1-Bromo-3,5-di-tert-butylbenzene. This is provided for illustrative purposes to understand the context in which this chemical might be handled.

Reaction: Bromination of 1,3,5-Tri-tert-butylbenzene[6]

Materials:

-

1,3,5-Tri-tert-butylbenzene

-

Carbon tetrachloride (CCl₄)

-

Iron powder (Fe)

-

Bromine (Br₂)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) in a flask.

-

Cool the solution to 0°C using an ice bath.

-

Add iron powder (2.5 g, 0.045 mol) and then slowly add bromine (13.4 g, 4.3 ml, 0.084 mol) to the stirred solution, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a minimum of 4 hours.

-

Pour the reaction mixture into cold water (approx. 40 ml) and separate the organic layer.

-

Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by washing with water until the organic phase is neutral.

-

Dry the organic phase over magnesium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

The product can be further purified by distillation or recrystallization from hexane (B92381) or petroleum ether.[6]

Safety Note: This procedure involves bromine, which is highly corrosive and toxic, and carbon tetrachloride, which is a hazardous solvent. All steps must be performed in a well-ventilated fume hood with appropriate PPE.[6]

Disposal Considerations

Dispose of 1-Bromo-3,5-di-tert-butylbenzene and its contaminated packaging in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[4]

References

A Technical Guide to 1-Bromo-3,5-di-tert-butylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and purity of 1-Bromo-3,5-di-tert-butylbenzene, a key building block in organic synthesis and pharmaceutical research. It is intended to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its quality control parameters.

Commercial Suppliers and Purity Levels

1-Bromo-3,5-di-tert-butylbenzene is available from a range of chemical suppliers, with purity levels typically suitable for most research and development applications. The most common purity grades offered are 97%, >98%, and 99%. The choice of supplier and purity level will depend on the specific requirements of the intended application, balancing cost with the need for material of a certain quality. Below is a summary of prominent suppliers and their available purities.

| Supplier | Stated Purity | Notes |

| Sigma-Aldrich | 97% | |

| Thermo Scientific (Alfa Aesar) | 99%[1] | |

| Tokyo Chemical Industry (TCI) | >98.0% (GC)[2] | Purity determined by Gas Chromatography. |

| Kingchem Life Science | Not specified[3] | Contact for details. |

| Oakwood Chemical | Not specified[4] | Contact for details. |

| Chemchart | Aggregates multiple suppliers[5] |

Experimental Protocols

Synthesis and Purification

While a specific, detailed synthesis protocol for 1-Bromo-3,5-di-tert-butylbenzene from a peer-reviewed source was not identified in the immediate search, a common synthetic route involves the bromination of 1,3-di-tert-butylbenzene. A related synthesis, the bromination of 1,3,5-Tri-tert-butylbenzene, suggests that the reaction is typically carried out using bromine in the presence of a catalyst like iron powder in a solvent such as carbon tetrachloride at a controlled temperature (e.g., 0°C).[6]

Purification of the product is crucial to remove unreacted starting materials and byproducts, such as di-bromo substituted compounds.[6] Common purification techniques for this type of compound include:

-

Recrystallization: This is a standard method for purifying solid organic compounds. Solvents such as hexane (B92381) or petroleum ether are often effective.[6]

-

Distillation: For liquid impurities or to achieve higher purity, vacuum distillation (e.g., using a Kugelrohr apparatus) can be employed.[6]

Quality Control and Purity Determination

The purity of 1-Bromo-3,5-di-tert-butylbenzene is most commonly determined by Gas Chromatography (GC), as indicated by suppliers like TCI. A general workflow for the quality control of this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the 1-Bromo-3,5-di-tert-butylbenzene sample is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Analysis: The prepared sample is injected into a gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a detector, typically a Flame Ionization Detector (FID).

-

Method Parameters: The GC oven temperature program, carrier gas flow rate, and injector and detector temperatures are optimized to achieve good separation of the main peak from any impurities.

-

Data Analysis: The peak areas in the resulting chromatogram are integrated. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Structural Confirmation: While GC-FID provides purity information, confirmation of the chemical structure is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Visualizing Workflows

To aid in the practical application of this information, the following diagrams illustrate key decision-making and experimental processes.

Caption: Workflow for selecting a commercial supplier of 1-Bromo-3,5-di-tert-butylbenzene.

Caption: General experimental workflow for quality control of 1-Bromo-3,5-di-tert-butylbenzene.

References

- 1. L14646.03 [thermofisher.com]

- 2. 1-Bromo-3,5-di-tert-butylbenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. cphi-online.com [cphi-online.com]

- 4. 1-Bromo-3,5-di-tert-butylbenzene [oakwoodchemical.com]

- 5. 1-Bromo-3,5-di-tert-butylbenzene (22385-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Electronic effects of the di-tert-butyl substituents on the benzene ring.

An In-depth Technical Guide on the Electronic Effects of Di-tert-butyl Substituents on the Benzene (B151609) Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyl group, -C(CH₃)₃, is a substituent of significant interest in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its substantial steric bulk is its most recognized feature, offering a powerful tool for controlling molecular conformation and reaction regioselectivity.[1] However, its electronic effects, while more subtle, are equally crucial for modulating the reactivity and properties of aromatic systems. The tert-butyl group is generally considered a weak electron-donating group.[2] This guide provides a comprehensive technical overview of the electronic effects imparted by di-tert-butyl substituents on a benzene ring, supported by quantitative data, detailed experimental methodologies, and visualizations of key chemical principles.

Fundamental Electronic Effects of a Single Tert-Butyl Substituent

To understand the influence of two tert-butyl groups, it is essential first to dissect the electronic contributions of a single substituent. These effects are primarily a combination of induction and hyperconjugation.

Inductive Effect (+I)

The tert-butyl group exhibits an electron-donating inductive effect (+I). This arises from the difference in hybridization between the substituent's central sp³-hybridized carbon and the sp²-hybridized carbon of the benzene ring. The sp² orbitals of the aromatic carbon have a higher s-character, making them more electronegative than the sp³ orbitals of the alkyl group. Consequently, electron density is pushed from the tert-butyl group towards the benzene ring through the sigma bond framework.[1][3] This donation of electron density enriches the aromatic ring, making it more nucleophilic.[4][5]

Hyperconjugation

Hyperconjugation is a stabilizing interaction involving the delocalization of sigma-bond electrons into an adjacent empty or partially filled p-orbital or a π-system.[6] In the case of tert-butylbenzene, electrons from the C-C σ-bonds of the tert-butyl group can overlap with the π-system of the benzene ring. This delocalization further donates electron density to the ring.[6] While C-H hyperconjugation is more commonly discussed (e.g., in toluene), C-C hyperconjugation still contributes to the overall electron-donating character of the tert-butyl group, albeit to a lesser extent.[3]

Quantitative Analysis of Electronic Effects

The electronic influence of substituents is often quantified using linear free-energy relationships, most notably through Hammett constants (σ).[6][7] These parameters provide a numerical scale for the electron-donating or electron-withdrawing nature of a group.

Hammett and Taft Parameters

The Hammett constants for the tert-butyl group confirm its electron-donating nature, as indicated by their negative values. The Taft steric parameter (Es) quantitatively demonstrates its significant steric bulk.

| Parameter | Value | Description |

| Hammett Constant (σ) | ||

| σp | -0.20 | Represents the electronic effect at the para position, reflecting both inductive and resonance (hyperconjugation) effects. The negative value indicates an electron-donating group.[3][6] |

| σm | -0.10 | Represents the electronic effect at the meta position, which is primarily influenced by the inductive effect. The smaller negative value compared to σp highlights the diminished resonance contribution at this position.[3][6] |

| Taft Steric Parameter (Es) | -1.54 | Quantifies the steric bulk of the substituent. The large negative value signifies substantial steric hindrance.[6] |

Impact of Di-tert-butyl Substituents on Reactivity

The presence of two tert-butyl groups on a benzene ring significantly enhances its electron density, thereby activating it towards electrophilic aromatic substitution (EAS) compared to benzene. However, the substitution pattern is overwhelmingly dictated by the steric hindrance imposed by these bulky groups.

Activating and Directing Effects

As electron-donating groups, tert-butyl substituents are classified as activating groups that direct incoming electrophiles to the ortho and para positions.[1][3][4] The increased electron density stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the EAS mechanism.

The Overriding Influence of Steric Hindrance

While electronically favoring ortho and para positions, the immense size of the tert-butyl group severely impedes electrophilic attack at the adjacent ortho positions.[4][8] This steric clash makes the para position the overwhelmingly preferred site of substitution for monosubstituted tert-butylbenzene.

The table below summarizes the isomer distribution for several EAS reactions on tert-butylbenzene, quantitatively illustrating the preference for para substitution.

| Reaction | Ortho (%) | Meta (%) | Para (%) |

| Nitration | 12 | 8.5 | 79.5 |

| Nitration (alternative data) | 16 | 8 | 75 |

| Chlorination | 9 | 4 | 87 |

| Friedel-Crafts Acetylation | 0 | 5 | 95 |

(Data compiled from various sources)[3][9]

For di-tert-butylbenzene isomers :

-

1,4-di-tert-butylbenzene: Both groups direct substitution to the remaining four positions, which are all electronically equivalent (ortho to one group and meta to the other). Steric hindrance is the primary determinant of reactivity at these sites.

-

1,3-di-tert-butylbenzene: The position between the two tert-butyl groups (C2) is extremely sterically hindered. The positions ortho to both groups (C4 and C6) are activated and less hindered, making them the likely sites for substitution.

-

1,2-di-tert-butylbenzene: This isomer experiences significant strain.[10] The positions ortho to the substituents (C3 and C6) are highly hindered, making the para positions (C4 and C5) the most probable sites for electrophilic attack.

Spectroscopic Characterization

The electronic effects of the di-tert-butyl groups are observable in the spectroscopic data of the corresponding isomers.

| Isomer | ¹H NMR (Aromatic Protons) | ¹H NMR (tert-Butyl Protons) | ¹³C NMR (Aromatic Carbons) |

| 1,4-di-tert-butylbenzene | ~7.2-7.3 ppm (singlet)[11] | ~1.3 ppm (singlet)[11] | Two signals expected |

| 1,3-di-tert-butylbenzene | ~7.3 ppm (t), ~7.1 ppm (d), ~7.0 ppm (s) | ~1.3 ppm (singlet)[12] | Four signals expected |

| 1,2-di-tert-butylbenzene | Multiplet | Multiplet (due to hindered rotation) | Three signals expected |

Note: Exact chemical shifts can vary based on the solvent and instrument.

-

¹H NMR: The electron-donating nature of the tert-butyl groups shields the aromatic protons, causing them to appear at slightly lower chemical shifts (upfield) compared to benzene (7.34 ppm). The symmetry of the 1,4-isomer results in a single peak for all four aromatic protons.[11]

-

¹³C NMR: The aromatic carbons, particularly the ipso-carbons (directly attached to the tert-butyl groups) and the carbons ortho and para to them, experience an upfield shift due to increased electron density.

-

IR Spectroscopy: The substitution pattern can be identified by the C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region of the IR spectrum.[13]

Experimental Protocols

Protocol: Determination of the Hammett Constant (σp) for the Tert-Butyl Group

This protocol is based on measuring the pKa of p-tert-butylbenzoic acid and comparing it to benzoic acid.[6]

-

Synthesis: Synthesize and purify benzoic acid and p-tert-butylbenzoic acid.

-

Solution Preparation: Prepare standardized aqueous solutions of each acid (e.g., 0.01 M) and a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Titrate a known volume (e.g., 25 mL) of each acid solution with the standardized NaOH solution, monitoring the pH throughout the titration using a calibrated pH meter.

-

pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

-

Calculation: Use the Hammett equation to calculate the substituent constant: σ = pKa(benzoic acid) - pKa(p-tert-butylbenzoic acid)

Protocol: Friedel-Crafts Alkylation for the Synthesis of p-di-tert-butylbenzene

This procedure illustrates a typical EAS reaction where steric hindrance directs the outcome.[14]

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Cool the flask in an ice bath.

-

Reactant Addition: Add t-butylbenzene (1.0 eq) and t-butyl chloride (1.1 eq) to the cooled flask and begin stirring.

-

Catalyst Addition: Cautiously and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~0.1 eq) to the stirred mixture. HCl gas will be evolved.

-